3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide
Overview
Description
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H6ClF2N3O. It is a member of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with 3-chloropyrazine-2-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of coupling agents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds such as:
2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide: This compound has a pyridine ring instead of a pyrazine ring, which may result in different biological activities and properties.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring in addition to the pyrazine ring and exhibit a wide range of biological activities
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O/c12-10-9(15-3-4-16-10)11(18)17-8-2-1-6(13)5-7(8)14/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJSRBPRBXLZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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